GAT229

Beschreibung

Eigenschaften

IUPAC Name |

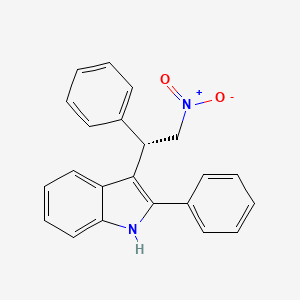

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of GAT229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT229 is a selective, potent, and enantiomerically pure S-(-) molecule that functions as a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Unlike direct orthosteric agonists, this compound fine-tunes receptor activity by binding to a topographically distinct allosteric site. This binding event induces a conformational change in the CB1 receptor, enhancing the binding affinity and/or signaling efficacy of endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as synthetic orthosteric agonists. While primarily characterized by its lack of intrinsic activity, recent evidence suggests this compound can exhibit allosteric agonism in certain cellular contexts. This mechanism offers a promising therapeutic strategy, potentially circumventing the psychoactive side effects, tolerance, and dependence associated with direct CB1 receptor activation. This compound has demonstrated therapeutic potential in preclinical models of glaucoma, neuropathic pain, and Huntington's disease.

Introduction to this compound and CB1 Allosteric Modulation

The Cannabinoid Receptor 1 (CB1) is a Class A G protein-coupled receptor (GPCR) and one of the most abundantly expressed GPCRs in the central nervous system. It is the primary target of the main psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the endogenous cannabinoids AEA and 2-AG. The endocannabinoid system, with CB1 at its core, is a critical regulator of numerous physiological processes, including mood, pain sensation, appetite, and memory.

Direct activation of the CB1 receptor by orthosteric agonists has therapeutic benefits but is often limited by undesirable psychotropic effects. Positive allosteric modulators (PAMs) represent an alternative therapeutic approach. PAMs bind to a site on the receptor distinct from the orthosteric binding pocket, causing a conformational change that enhances the effect of the endogenous ligand. This approach offers spatiotemporal precision, as the therapeutic effect is localized to areas of active endocannabinoid signaling, potentially improving the safety profile.

This compound is the S-(-)-enantiomer of the racemic compound GAT211. Enantiomeric resolution revealed a distinct pharmacology, with the R-(+)-enantiomer, GAT228, acting as an allosteric agonist, while this compound was identified as a "pure" PAM with no intrinsic activity in many initial biological assays.

Core Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of the CB1 receptor.

-

Allosteric Binding: this compound binds to a putative allosteric site located on the extracellular side of the receptor, involving transmembrane helices (TMH) 2 and 3, and the first extracellular loop (EC1). This site is spatially separate from the orthosteric pocket where agonists like AEA, 2-AG, and CP55,940 bind.

-

Conformational Change: Binding of this compound induces a conformational change in the CB1 receptor that stabilizes an active or agonist-bound state.

-

Potentiation of Orthosteric Ligands: This conformational change results in an enhancement of the binding affinity and/or signaling efficacy of orthosteric agonists. This compound has been shown to potentiate the effects of a wide range of CB1 agonists, including the endocannabinoids AEA and 2-AG, and the synthetic full agonist CP55,940.

-

Lack of Direct Activation (Context-Dependent): A key feature of this compound is its general lack of intrinsic efficacy; it does not typically activate the CB1 receptor in the absence of an orthosteric ligand. However, recent studies using highly sensitive Bioluminescence Resonance Energy Transfer (BRET) assays have demonstrated that this compound can act as an allosteric agonist across multiple signaling pathways, including G protein activation, ERK phosphorylation, and β-arrestin 2 recruitment.

Caption: this compound binds to an allosteric site, enhancing orthosteric agonist affinity and efficacy.

Signaling Pathways Modulated by this compound

Upon potentiation of orthosteric agonist binding, this compound modulates several key intracellular signaling cascades downstream of the CB1 receptor.

-

G Protein-Dependent Signaling: The canonical pathway for CB1 activation is through the inhibitory G protein alpha subunit (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This compound enhances the ability of orthosteric agonists to inhibit cAMP production.

-

MAPK/ERK Pathway: CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2). This pathway is crucial for regulating gene expression and promoting cell survival. In models of Huntington's disease, this compound was found to bias CB1 signaling towards the ERK1/2 and Akt pathways, leading to increased expression of brain-derived neurotrophic factor (BDNF).

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB1 receptors recruit β-arrestin proteins. This process is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. This compound can enhance agonist-induced β-arrestin 2 recruitment.

-

Neuroinflammatory Pathways: In a model of cisplatin-induced neuropathic pain, this compound treatment reduced the expression of pro-inflammatory cytokines in dorsal root ganglia (DRG) neurons and normalized levels of nerve growth factor (NGF) and BDNF. This effect was blocked by a CB1 antagonist, confirming the mechanism is CB1-dependent.

Caption: this compound enhances agonist-mediated CB1 signaling via G-protein and β-arrestin pathways.

Quantitative Pharmacology

The positive allosteric modulatory effects of this compound have been quantified across various in vitro functional assays. This compound enhances the potency and/or efficacy of orthosteric agonists.

| Assay Type | Orthosteric Agonist | Cell Line | Parameter | This compound Effect | Reference |

| G Protein Signaling | |||||

| cAMP Inhibition | CP55,940 | hCB1-CHO | EC50 | ~295 nM (as agonist/PAM) | |

| [³⁵S]GTPγS Binding | CP55,940 | hCB1-HEK293 | Emax | ↑ Potentiation of agonist Emax | |

| Gαi3 Dissociation (BRET) | CP55,940 | hCB1-HEK293 | Emax | ↑ Significant increase in agonist Emax | |

| Receptor Binding | |||||

| Radioligand Binding | [³H]CP55,940 | hCB1-CHO | % Bound | ↑ Increased binding of agonist | |

| Downstream Signaling | |||||

| ERK1/2 Phospho. (BRET) | AEA | hCB1-HEK293 | Potency & Efficacy | ↑ Increased | |

| β-arrestin 2 Recruit. (BRET) | AEA | hCB1-HEK293 | Potency & Efficacy | ↑ Increased |

Note: While initially described as a pure PAM, more recent and sensitive assays show this compound can act as an allosteric agonist on its own, a property that is also reflected in some of the quantitative data where it is not simply modulating another agonist.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the effect of this compound on agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing human CB1 receptors (hCB1R).

-

Assay Buffer: An assay buffer is prepared, typically consisting of 50 mM Tris-HCl, 3-10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, at pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

hCB1R cell membranes (5-25 µg protein/well).

-

GDP (10-30 µM final concentration) to ensure binding is from a basal state.

-

[³⁵S]GTPγS (0.1-0.5 nM final concentration).

-

Orthosteric agonist (e.g., CP55,940) at varying concentrations.

-

This compound at a fixed concentration (to assess potentiation) or varying concentrations.

-

-

Incubation: The plate is incubated at 30°C for 60-90 minutes to allow for nucleotide exchange.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The filter mats are dried, and scintillation fluid is added. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10-30 µM). Specific binding is calculated and data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Caption: Workflow for the [³⁵S]GTPγS functional assay to measure G protein activation.

cAMP Inhibition Assay

Objective: To measure the Gαi/o-mediated functional response to CB1 receptor activation by quantifying the inhibition of forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing hCB1R (e.g., from DiscoveRx HitHunter series) are seeded in 96-well plates and incubated overnight.

-

Assay Conditions: Cells are treated simultaneously with:

-

Forskolin (B1673556) (10 µM) to stimulate adenylyl cyclase and raise cAMP levels.

-

Orthosteric agonist and/or this compound at desired concentrations.

-

-

Incubation: The cells are incubated for 60-90 minutes at 37°C.

-

Detection: The assay is completed using a competitive immunoassay format (e.g., HTRF or chemiluminescence-based kits). Lysis buffer and detection reagents (e.g., anti-cAMP antibody and enzyme-fragment-tagged cAMP) are added according to the manufacturer's protocol.

-

Data Analysis: The signal is read on a plate reader. Data are normalized to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a reference agonist like CP55,940 (100% inhibition).

β-Arrestin 2 Recruitment Assay

Objective: To measure G protein-independent signaling by quantifying the recruitment of β-arrestin 2 to the activated CB1 receptor.

Methodology:

-

Cell Line: A specialized cell line is used, such as the DiscoveRx PathHunter line, where the CB1 receptor is tagged with an enzyme fragment (e.g., ProLink) and β-arrestin is tagged with the complementary enzyme acceptor (EA).

-

Cell Plating: Cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are treated with the orthosteric agonist and/or this compound for 90 minutes at 37°C.

-

Detection: Detection reagents are added, which include a substrate for the complemented enzyme (e.g., β-galactosidase). Following a 60-minute incubation at room temperature, the resulting chemiluminescent signal is measured.

-

Data Analysis: The signal strength is directly proportional to the extent of β-arrestin recruitment. Data are normalized and analyzed to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Conclusion

This compound represents a sophisticated tool for modulating the endocannabinoid system. Its mechanism as a positive allosteric modulator of the CB1 receptor allows for the enhancement of endogenous signaling with a potentially superior safety profile compared to orthosteric agonists. By potentiating G protein-dependent and independent pathways, it can restore or augment physiological tone in systems where endocannabinoid signaling is compromised. The detailed understanding of its binding site, signaling profile, and quantitative pharmacology provides a solid foundation for the development of novel allosteric modulators for treating a range of neurological and peripheral disorders. The emerging evidence of its context-dependent allosteric agonist activity adds a layer of complexity that warrants further investigation and may open new avenues for therapeutic application.

GAT229: A Positive Allosteric Modulator of the Cannabinoid CB1 Receptor – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT229 has emerged as a significant research tool in the study of the cannabinoid system. Identified as the S-(-)-enantiomer of the racemic compound GAT211, this compound is a potent and selective positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor.[1][2][3][4] Unlike direct agonists, this compound exhibits little to no intrinsic activity at the CB1 receptor, instead enhancing the binding affinity and/or signaling efficacy of orthosteric ligands, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][4][5] This mode of action presents a promising therapeutic strategy, potentially avoiding the undesirable psychoactive effects and development of tolerance associated with direct CB1 receptor activation.[6][7] Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of neuropathic pain, Huntington's disease, and glaucoma.[8][6][9] This technical guide provides a comprehensive overview of this compound, including its quantitative effects on CB1 receptor signaling, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data

The positive allosteric modulatory effects of this compound on the CB1 receptor have been quantified across various in vitro assays. The following tables summarize key data on its impact on orthosteric ligand binding and function.

Table 1: Effect of this compound on Orthosteric Agonist Binding to CB1 Receptor

| Radioligand | This compound Concentration | Effect on Affinity (Kd/Ki) | Cooperativity Factor (α) | Reference |

| [³H]CP55,940 | 1 µM | Increased Affinity | > 1 | [2] |

Table 2: Potentiation of Orthosteric Agonist-Induced G-Protein Activation ([³⁵S]GTPγS Binding)

| Orthosteric Agonist | This compound Concentration | EC₅₀ Fold Shift | Effect on Eₘₐₓ | Cooperativity Factor (β) | Reference |

| CP55,940 | 1 µM | Leftward Shift | Increased | > 1 | [2] |

| Anandamide (AEA) | 1 µM | Leftward Shift | Increased | > 1 | [5] |

| 2-Arachidonoylglycerol (2-AG) | 1 µM | Leftward Shift | Increased | > 1 | [5] |

Table 3: Modulation of Orthosteric Agonist-Induced cAMP Accumulation

| Orthosteric Agonist | This compound Concentration | EC₅₀ Fold Shift | Effect on Eₘₐₓ | Reference |

| CP55,940 | 100 nM | Leftward Shift | Increased | [10] |

| Anandamide (AEA) | Not Specified | Potentiated | Increased | [5][11] |

Table 4: Modulation of Orthosteric Agonist-Induced ERK1/2 Phosphorylation

| Orthosteric Agonist | This compound Concentration | Effect on Potency | Effect on Efficacy | Signaling Kinetics | Reference |

| Anandamide (AEA) | Not Specified | Increased | Increased | No significant change to transient peak | [5][11] |

| 2-Arachidonoylglycerol (2-AG) | Not Specified | No notable potentiation | No notable potentiation | Sustained phosphorylation with some PAMs | [5][11] |

Table 5: Effect of this compound on β-Arrestin 2 Recruitment

| Condition | This compound Concentration | Effect | Reference |

| Alone | Up to 10 µM | Allosteric agonist activity observed | [5][11] |

| With Anandamide (AEA) | Not Specified | Increased potency and efficacy | [5][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CB1 positive allosteric modulators like this compound.

Radioligand Binding Assay

This protocol is designed to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing human CB1 receptors (hCB1R) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Harvest cells, wash with PBS, and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer (50 mM Tris-HCl, 1% BSA, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Add a fixed concentration of [³H]CP55,940 (e.g., 0.7 nM).

-

Add varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of a non-labeled orthosteric agonist (e.g., 10 µM WIN55,212-2).

-

Add cell membranes (e.g., 25 µg protein/well).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine changes in the affinity (Kd or Ki) of the radioligand in the presence of this compound. The cooperativity factor (α) can be calculated from these changes.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation upon receptor stimulation.

-

Membrane Preparation: Prepare cell membranes from hCB1R-expressing cells as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

Pre-incubate cell membranes (5-25 µg protein) with adenosine (B11128) deaminase (0.5 IU/ml) for 30 minutes at 30°C.

-

In assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.1% BSA), add varying concentrations of the orthosteric agonist (e.g., CP55,940) with or without a fixed concentration of this compound.

-

Add GDP to a final concentration of 30 µM.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 30 µM).

-

Terminate the reaction by rapid filtration and measure radioactivity.

-

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of the orthosteric agonist.

-

Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

-

Calculate the fold shift in EC₅₀ and the change in Eₘₐₓ in the presence of this compound to determine the cooperativity factor (β).

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled receptor activation.

-

Cell Culture:

-

Plate hCB1R-expressing HEK293 or CHO cells in a 96- or 384-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash cells with serum-free medium.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

-

Add varying concentrations of the orthosteric agonist with or without a fixed concentration of this compound.

-

Stimulate adenylyl cyclase with forskolin (B1673556) (a concentration that gives ~80% of its maximal effect).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).

-

-

Data Analysis:

-

Generate a standard curve for cAMP.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.

-

Determine the EC₅₀ and Eₘₐₓ values and calculate the effect of this compound on these parameters.

-

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAP kinase signaling pathway.

-

Cell Culture and Treatment:

-

Plate hCB1R-expressing cells in a multi-well plate.

-

Serum-starve the cells for several hours before the experiment.

-

Treat cells with the orthosteric agonist with or without this compound for a specific time (e.g., 5-15 minutes).

-

-

Detection of Phospho-ERK1/2:

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using methods such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-ERK1/2 and total ERK1/2.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.

-

In-Cell Western/AlphaScreen: Use cell-based immunoassays for higher throughput.

-

-

-

Data Analysis:

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized signal against the agonist concentration to determine the effect of this compound on the potency and efficacy of ERK1/2 activation.

-

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.

-

Assay Principle:

-

Utilize a cell line co-expressing hCB1R and a β-arrestin 2 fusion protein in a system that generates a detectable signal upon their interaction (e.g., DiscoveRx PathHunter β-galactosidase enzyme fragment complementation, BRET, or FRET).

-

-

Assay Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Add varying concentrations of this compound alone or in combination with an orthosteric agonist.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Plot the signal against the ligand concentration.

-

Use non-linear regression to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental protocols described above.

Caption: this compound signaling at the CB1 receptor.

Caption: Workflow for Radioligand Binding Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. marshall.edu [marshall.edu]

- 7. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

GAT229: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAT229, the (S)-enantiomer of GAT211, is a potent and selective positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1R). Unlike direct CB1R agonists, this compound does not possess intrinsic activity, a characteristic that may offer a superior safety profile by mitigating the psychoactive side effects associated with orthosteric agonism. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its therapeutic potential in neuropathic pain. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development efforts.

Discovery and Rationale

The development of this compound stemmed from the therapeutic promise of modulating the endocannabinoid system, particularly through the CB1 receptor, for various pathological conditions, including pain and neurodegenerative diseases.[1] However, the clinical utility of direct CB1R agonists has been hampered by their psychotropic effects.[2] Allosteric modulators that potentiate the effects of endogenous cannabinoids offer a more nuanced approach to CB1R activation, potentially enhancing therapeutic efficacy while minimizing adverse events.[3]

GAT211, a racemic mixture, was identified as a novel allosteric modulator of CB1R. Subsequent enantiomeric resolution revealed that the distinct pharmacological activities resided in its individual enantiomers. The (R)-(+)-enantiomer, GAT228, was found to be a partial allosteric agonist, while the (S)-(-)-enantiomer, this compound, was identified as a pure PAM with no intrinsic agonist activity.[3][4] This discovery highlighted this compound as a promising candidate for further development due to its potential for a favorable therapeutic window.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process commencing with the formation of the 2-phenylindole (B188600) core, followed by a Michael addition to introduce the nitro-phenylethyl side chain, and culminating in the chiral resolution of the racemic product, GAT211.

Synthesis of 2-Phenylindole

The 2-phenylindole scaffold can be synthesized via several established methods, including the Fischer indole (B1671886) synthesis.

Protocol:

-

Formation of Acetophenone (B1666503) Phenylhydrazone: A mixture of acetophenone (1 equivalent) and phenylhydrazine (B124118) (1 equivalent) is warmed, typically on a steam bath, for approximately one hour. The resulting mixture is dissolved in hot ethanol, and crystallization is induced upon cooling to yield acetophenone phenylhydrazone.[5]

-

Fischer Indole Synthesis: The prepared acetophenone phenylhydrazone is mixed with a catalyst, such as polyphosphoric acid or zinc chloride, and heated.[5][6] The reaction mixture is then quenched with cold water, and the crude 2-phenylindole is isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylindole.[5]

Synthesis of Racemic GAT211 (3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole)

The key step in the synthesis of GAT211 is the Michael addition of 2-phenylindole to trans-β-nitrostyrene.

Protocol:

-

Reaction Setup: 2-phenylindole (1 equivalent) and trans-β-nitrostyrene (1 equivalent) are dissolved in a suitable solvent, such as dichloromethane (B109758) or in some cases under solvent-free conditions.[7][8]

-

Catalysis: A catalyst, such as lanthanum triflate or HY zeolite, is added to the reaction mixture.[7][8]

-

Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 50°C) for a duration determined by reaction monitoring via thin-layer chromatography (TLC).[8]

-

Workup and Purification: Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica (B1680970) gel to afford the racemic product, GAT211.

Chiral Resolution of GAT211 to Yield this compound

The separation of the (S)-enantiomer (this compound) from the racemic GAT211 is achieved using chiral high-performance liquid chromatography (HPLC).

Protocol:

-

Column Selection: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is selected.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of hexane (B92381) and isopropanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine, is optimized to achieve baseline separation of the enantiomers.

-

Semi-Preparative HPLC: The racemic GAT211 is dissolved in the mobile phase and injected onto the semi-preparative chiral HPLC system.

-

Fraction Collection and Analysis: The separated enantiomers are collected as they elute from the column. The enantiomeric purity of the collected fractions is confirmed by analytical chiral HPLC.

-

Solvent Evaporation: The solvent is removed from the fraction containing the (S)-enantiomer under reduced pressure to yield pure this compound.

In Vitro and In Vivo Characterization

Data Presentation

Table 1: In Vitro Activity of GAT211 (Racemic Precursor of this compound)

| Assay | Ligand | EC50 (nM) | Emax (%) |

| cAMP Inhibition | GAT211 | 230 | 110 |

| β-arrestin2 Recruitment | GAT211 | 940 | 46 |

| Data from a study on GAT211 analogs.[4] |

Table 2: In Vivo Efficacy of this compound in a Cisplatin-Induced Neuropathic Pain Model

| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Paw Withdrawal Threshold (g) - Day 28 |

| Vehicle | - | ~1.5 |

| This compound | 3 | ~3.5 |

| Duloxetine | 30 | ~3.8 |

| Data represents the approximate mean values from graphical representations in the source study.[2] |

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in Cisplatin-Treated Mice

| Cytokine | Vehicle | This compound (3 mg/kg) |

| TNF-α (pg/mL) | Elevated | Significantly Reduced |

| IL-1β (pg/mL) | Elevated | Significantly Reduced |

| IL-6 (pg/mL) | Elevated | Significantly Reduced |

| Qualitative summary based on reported significant reductions.[2] |

Table 4: Effect of this compound on Neurotrophic Factor mRNA Expression in the Dorsal Root Ganglia of Cisplatin-Treated Mice

| Gene | Vehicle | This compound (3 mg/kg) |

| BDNF mRNA | Suppressed | Normalized |

| NGF mRNA | Suppressed | Normalized |

| Qualitative summary based on reported normalization of expression.[2] |

Experimental Protocols

Objective: To determine the effect of this compound on the binding of an orthosteric radioligand to CB1R.

Methodology:

-

Membrane Preparation: Membranes from cells expressing CB1R (e.g., hCB1R-CHO cells) or mouse brain tissue are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled CB1R ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter mat using a cell harvester, separating bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filter mat is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the effect of this compound on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the orthosteric radioligand.[3]

Objective: To assess the functional activity of this compound on Gαi/o-protein coupled CB1R signaling.

Methodology:

-

Cell Culture: Cells expressing CB1R (e.g., hCB1R-CHO cells) are cultured in 96-well plates.

-

Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Compound Treatment: Cells are co-treated with a CB1R agonist (e.g., CP55,940) and varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The ability of this compound to potentiate the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.[4]

Objective: To investigate the effect of this compound on the mitogen-activated protein kinase (MAPK) signaling pathway downstream of CB1R activation.

Methodology:

-

Cell Culture and Starvation: CB1R-expressing cells are grown to confluence and then serum-starved to reduce basal ERK1/2 phosphorylation.

-

Compound Stimulation: Cells are treated with a CB1R agonist in the presence or absence of this compound for a short period (e.g., 5-15 minutes).

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with appropriate secondary antibodies.

-

Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK1/2 to total ERK1/2.

Objective: To evaluate the antinociceptive effects of this compound in a rodent model of chemotherapy-induced peripheral neuropathy.

Methodology:

-

Induction of Neuropathy: Mice receive daily intraperitoneal (i.p.) injections of cisplatin (B142131) (e.g., 1 mg/kg) for a specified period (e.g., 7 days) to induce neuropathic pain.[2]

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 1:1:6 ethanol:Kolliphor:saline) and administered i.p. at various doses (e.g., 1, 3, and 10 mg/kg).[2]

-

Behavioral Testing:

-

Data Analysis: The effects of this compound on mechanical withdrawal thresholds and thermal withdrawal latencies are compared to vehicle-treated and positive control (e.g., duloxetine) groups.[2]

Objective: To measure the effect of this compound on the mRNA expression levels of neurotrophic factors in the dorsal root ganglia (DRG).

Methodology:

-

Tissue Collection and RNA Extraction: Following behavioral testing, DRGs are harvested from the mice, and total RNA is extracted using a standard protocol (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for BDNF, NGF, and a housekeeping gene (e.g., β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of BDNF and NGF mRNA is calculated using the ΔΔCt method, with normalization to the housekeeping gene.[2]

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in plasma or tissue homogenates.

Methodology:

-

Sample Collection: Blood is collected from the mice, and plasma is prepared by centrifugation. Alternatively, tissue homogenates can be used.

-

ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.

-

Data Acquisition and Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are determined by comparison to a standard curve.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Workflows

Caption: Synthetic workflow for this compound.

Caption: In vivo study workflow.

Conclusion

This compound represents a significant advancement in the field of cannabinoid receptor modulation. As a pure positive allosteric modulator of CB1R, it offers the potential for therapeutic intervention in conditions such as neuropathic pain, without the limiting side effects of direct agonists. The synthetic route is well-defined, and a suite of in vitro and in vivo assays has been established to characterize its pharmacological profile. The preclinical data strongly support its further investigation as a novel analgesic agent. This technical guide provides a comprehensive resource for researchers to build upon the existing knowledge and accelerate the development of this compound and other CB1R allosteric modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 7. Chalcogen Bonding Catalysis of a Nitro‐Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of GAT229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAT229 is a potent and selective positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). As the S-(-)-enantiomer of the racemic compound GAT211, this compound exhibits a distinct pharmacological profile characterized by its ability to enhance the binding and efficacy of orthosteric CB1R agonists, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), without demonstrating significant intrinsic agonist activity on its own.[1][2][3][4] This profile suggests a therapeutic potential for this compound in treating conditions where potentiation of endocannabinoid signaling is desired, while potentially mitigating the undesirable psychotropic effects associated with direct CB1R agonists.[2][5]

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo effects, mechanism of action, and detailed experimental protocols. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

In Vitro Pharmacology

This compound's in vitro profile establishes its identity as a CB1R PAM. It enhances the effects of orthosteric agonists in functional assays and has been shown to modulate downstream signaling pathways.

Receptor Binding and Functional Activity

While specific Ki values for this compound are not consistently reported in tabular format across the literature, its activity is characterized by its potentiation of orthosteric agonist binding and function.

Table 1: In Vitro Functional Activity of this compound

| Assay Type | Agonist | This compound Effect | Quantitative Metric | Cell Line | Reference |

| cAMP Inhibition | CP55,940 | Potentiation | EC50 ≈ 295 nM | Not Specified | [3] |

| ERK1/2 Phosphorylation | AEA, 2-AG | Potentiation | Increased potency and efficacy of AEA | HEK293 | [6] |

| G Protein Dissociation | CP55,940 | Allosteric Agonism | -148.6 ± 7.2 (% of Basal) | HEK293 | [7] |

Note: The literature suggests this compound has minimal intrinsic activity, however some studies show allosteric agonism in certain assays.[6][7][8][9]

Signaling Pathways

This compound modulates several key downstream signaling pathways upon potentiation of CB1R activation. The primary mechanism involves the Gαi/o-protein-mediated inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, this compound has been shown to bias signaling towards the ERK1/2 and Akt pathways, which are involved in cell survival and neuroprotection.[2] Furthermore, it can attenuate inflammatory responses by reducing the expression of pro-inflammatory cytokines through modulation of the NF-κB signaling pathway.[2]

Caption: this compound Signaling Pathway.

In Vivo Pharmacology

This compound has demonstrated therapeutic potential in preclinical animal models for ocular hypertension and neuropathic pain.

Ocular Hypotensive Effects

In a mouse model of ocular hypertension, this compound has been shown to reduce intraocular pressure (IOP).[1]

Table 2: In Vivo Effects of this compound on Intraocular Pressure (IOP)

| Animal Model | Treatment | Dose | Route | Key Findings | Reference |

| Normotensive Mice | This compound + WIN 55,212-2 | 0.2% this compound + 0.25% WIN 55,212-2 | Topical | Significant IOP reduction at 6 and 12 hours | [1] |

| Normotensive Mice | This compound + Δ⁹-THC | 0.2% this compound + 1 mg/kg Δ⁹-THC | Topical + i.p. | Significant IOP reduction at 6 hours | [1] |

| Ocular Hypertensive (nee) Mice | This compound | 0.2% | Topical | Significant IOP reduction at 6 and 12 hours | [1] |

| Ocular Hypertensive (nee) Mice | This compound | 10 mg/kg | i.p. | Significant IOP reduction at 12 hours | [1] |

Analgesic Effects in Neuropathic Pain

This compound has shown efficacy in alleviating pain in a mouse model of cisplatin-induced neuropathy.[5][10]

Table 3: In Vivo Effects of this compound in a Cisplatin-Induced Neuropathic Pain Model

| Animal Model | Treatment | Dose | Route | Key Findings | Reference |

| Cisplatin-Induced Neuropathic Pain (Mice) | This compound | 3 mg/kg/day for 28 days | i.p. | Attenuated thermal hyperalgesia and mechanical allodynia; Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in DRG; Normalized BDNF and NGF mRNA expression in DRG. | [5][10] |

Experimental Protocols

In Vitro Assays

This assay measures the activation of G-proteins coupled to the CB1R.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Prepare membranes from cells stably expressing the human CB1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (10 µM), this compound (at desired concentrations), and the orthosteric agonist (e.g., CP55,940).

-

Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination: Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM). Calculate specific binding and analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

This assay measures the inhibition of adenylyl cyclase activity following CB1R activation.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing the human CB1 receptor in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C.

-

Treatment: Add this compound and/or an orthosteric agonist at various concentrations.

-

Stimulation: Add forskolin (B1673556) (1-10 µM) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate concentration-response curves and calculate IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Models

Caption: Ocular Hypertension Model Workflow.

Protocol:

-

Animals: Use either a genetic model of ocular hypertension (e.g., nee mice) or induce hypertension in a wild-type strain (e.g., C57BL/6) via methods such as laser photocoagulation of the trabecular meshwork or intracameral injection of microbeads.

-

Acclimation: Acclimate the mice to the handling and the rebound tonometer to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Anesthetize the mice (e.g., with isoflurane) and measure baseline IOP using a rebound tonometer (e.g., TonoLab).

-

Drug Administration: Administer this compound via the desired route (e.g., topical eye drops or intraperitoneal injection). Co-administer with a subthreshold dose of an orthosteric agonist if investigating potentiation.

-

Post-treatment IOP Measurement: Measure IOP at various time points after drug administration (e.g., 1, 6, and 12 hours).

-

Data Analysis: Compare the change in IOP from baseline between the treated and vehicle control groups using appropriate statistical tests.

Protocol:

-

Animals: Use adult male mice (e.g., C57BL/6).

-

Induction of Neuropathy: Administer cisplatin (B142131) (e.g., 3 mg/kg, i.p.) daily for a specified period (e.g., 28 days) to induce peripheral neuropathy.

-

Behavioral Testing (Baseline): Before and during cisplatin treatment, assess baseline nociceptive thresholds using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) during the cisplatin treatment period.

-

Behavioral Testing (Post-treatment): Continue to assess mechanical and thermal sensitivity at regular intervals throughout the study.

-

Tissue Collection and Analysis: At the end of the study, collect dorsal root ganglia (DRG) for analysis of pro-inflammatory cytokines (e.g., via qPCR or ELISA) and neurotrophic factors (e.g., via qPCR).

-

Data Analysis: Compare the behavioral responses and molecular markers between the this compound-treated group, the cisplatin-only group, and a vehicle control group.

Conclusion

This compound is a promising CB1 receptor positive allosteric modulator with a pharmacological profile that suggests therapeutic potential for a range of disorders, including glaucoma and neuropathic pain. Its mechanism of action, centered on the potentiation of endogenous cannabinoid signaling, may offer a safer and more nuanced approach to modulating the endocannabinoid system compared to direct-acting agonists. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other CB1R PAMs.

References

- 1. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

GAT229: An In-Depth Technical Guide to the S-Enantiomer of GAT211, a Positive Allosteric Modulator of the Cannabinoid 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GAT229, the S-enantiomer of the racemic compound GAT211. This compound is a potent and selective positive allosteric modulator (PAM) of the Cannabinoid 1 Receptor (CB1R), a key target in the central nervous system. Unlike its corresponding R-enantiomer, GAT228, which acts as an allosteric agonist, this compound exhibits minimal intrinsic activity and primarily functions by enhancing the binding and efficacy of orthosteric CB1R ligands, such as the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This guide details the synthesis and chiral separation of this compound, its pharmacological properties, and the experimental protocols used for its characterization. Furthermore, it explores the signaling pathways modulated by this compound and presents its potential therapeutic applications in various disease models.

Introduction

The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) abundantly expressed in the brain, playing a crucial role in a multitude of physiological processes including pain perception, appetite, mood, and memory.[1] While direct activation of CB1R by orthosteric agonists has therapeutic potential, it is often associated with undesirable psychoactive side effects.[2] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous ligands without causing global receptor activation.[3]

GAT211 is a racemic mixture that has been identified as an allosteric modulator of CB1R.[4] Subsequent resolution of its enantiomers revealed a striking pharmacological divergence: the R-enantiomer, GAT228, acts as an allosteric agonist, while the S-enantiomer, this compound, functions as a positive allosteric modulator (PAM).[4] This stereospecificity highlights the nuanced interactions between small molecules and their receptor targets and underscores the importance of chiral separation in drug development. Recent evidence, however, suggests that this compound may also possess some degree of allosteric agonist activity, indicating a more complex pharmacological profile than initially described.[5]

This guide will delve into the technical details of this compound, providing researchers with the necessary information to understand its mechanism of action and to design further investigations into its therapeutic utility.

Chemical Properties and Synthesis

This compound is the S-(-)-enantiomer of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole |

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.39 g/mol |

| Appearance | Solid |

| Chirality | S-enantiomer |

Synthesis of Racemic GAT211

The synthesis of the racemic precursor, GAT211, is achieved through a Michael addition reaction. 2-phenylindole (B188600) is reacted with β-nitrostyrene in the presence of a catalytic amount of a Lewis acid, typically ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), in a suitable solvent such as dichloromethane (B109758) (DCM). The reaction mixture is stirred at room temperature until completion, followed by standard workup and purification procedures, such as column chromatography, to yield racemic GAT211.

Enantiomeric Separation of GAT211

The resolution of the racemic GAT211 into its individual enantiomers, GAT228 (R) and this compound (S), is accomplished using superfluid chiral high-performance liquid chromatography (SFC).[6] While specific column and mobile phase details can vary, a common approach involves the use of a polysaccharide-based chiral stationary phase, such as a Chiralpak column (e.g., AD-H or OD-H), with a mobile phase consisting of supercritical carbon dioxide and a polar organic modifier like methanol (B129727) or ethanol.[7]

Pharmacological Profile

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through a series of key assays that probe its interaction with the CB1R and its effect on downstream signaling pathways.

Table 2: In Vitro Pharmacological Data for this compound at the Human CB1 Receptor

| Assay | Parameter | Value | Orthosteric Ligand | Cell Line | Reference |

| Radioligand Binding | |||||

| [³H]CP55,940 Binding | α (Cooperativity Factor) | > 1 | CP55,940 | CHO-hCB1R | [4] |

| Fold-shift in EC₅₀ | ~2-3 | CP55,940 | CHO-hCB1R | [4] | |

| Functional Assays | |||||

| cAMP Accumulation (HitHunter) | EC₅₀ (PAM activity) | ~100-300 nM | CP55,940 (EC₂₀) | CHO-hCB1R | [8] |

| Eₘₐₓ (% of CP55,940) | >100% | CP55,940 (EC₂₀) | CHO-hCB1R | [8] | |

| β-Arrestin2 Recruitment (PathHunter) | EC₅₀ (PAM activity) | ~200-500 nM | CP55,940 (EC₂₀) | CHO-hCB1R | [8] |

| Eₘₐₓ (% of CP55,940) | >100% | CP55,940 (EC₂₀) | CHO-hCB1R | [8] | |

| [³⁵S]GTPγS Binding | EC₅₀ (PAM activity) | ~300 nM | 2-AG | Mouse Brain Membranes | [4] |

| Eₘₐₓ (% of 2-AG) | ~150% | 2-AG | Mouse Brain Membranes | [4] |

Note: EC₅₀ and Eₘₐₓ values can vary depending on the specific experimental conditions and the concentration of the orthosteric ligand used.

In Vivo Pharmacology

The therapeutic potential of this compound has been explored in several preclinical models of disease. A notable example is its efficacy in a mouse model of cisplatin-induced neuropathic pain.[1] In this model, systemic administration of this compound was found to attenuate mechanical allodynia and thermal hyperalgesia, suggesting a role for CB1R PAMs in the management of chemotherapy-induced neuropathy.[1]

Signaling Pathways

This compound modulates CB1R signaling through its positive allosteric effects. The binding of this compound to an allosteric site on the CB1R induces a conformational change that enhances the affinity and/or efficacy of orthosteric agonists. This potentiation of orthosteric ligand activity leads to the modulation of downstream signaling cascades.

G Protein-Dependent Signaling

The canonical signaling pathway for CB1R involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] this compound enhances the ability of orthosteric agonists to inhibit forskolin-stimulated cAMP accumulation, consistent with its role as a PAM of Gαi/o-mediated signaling.[8]

Figure 1: this compound enhances G protein-dependent signaling of CB1R.

β-Arrestin Recruitment

In addition to G protein signaling, agonist-activated GPCRs can also recruit β-arrestin proteins, which play a role in receptor desensitization, internalization, and G protein-independent signaling. This compound has been shown to potentiate agonist-induced β-arrestin2 recruitment to the CB1R.[8]

Figure 2: this compound potentiates β-arrestin2 recruitment to CB1R.

ERK and Akt Signaling

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway are important downstream effectors of CB1R signaling. This compound has been observed to modulate the phosphorylation and activation of both ERK1/2 and Akt, suggesting its influence extends to these critical cell signaling pathways that regulate cell survival, proliferation, and plasticity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis and Chiral Separation of GAT211

Objective: To synthesize racemic GAT211 and separate it into its constituent enantiomers.

Protocol:

-

Synthesis of GAT211:

-

To a solution of 2-phenylindole (1 equivalent) and β-nitrostyrene (1.2 equivalents) in dichloromethane (DCM), add ytterbium(III) trifluoromethanesulfonate (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield racemic GAT211.

-

-

Chiral Separation:

-

Dissolve the racemic GAT211 in a suitable solvent mixture for injection (e.g., methanol/DCM).

-

Perform preparative supercritical fluid chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H, 20 x 250 mm, 5 µm).

-

Use a mobile phase of supercritical CO₂ and a modifier (e.g., methanol) with a suitable gradient.

-

Monitor the elution of the enantiomers using a UV detector.

-

Collect the fractions corresponding to the two enantiomeric peaks separately.

-

Analyze the purity of the collected fractions by analytical chiral SFC to confirm enantiomeric excess (>99%).

-

Evaporate the solvent to obtain the purified S-(-)-GAT229 and R-(+)-GAT228.

-

Figure 3: Workflow for the chiral separation of GAT211.

Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric agonist to CB1R.

Protocol:

-

Prepare membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (hCB1R).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [³H]CP55,940 (a potent synthetic cannabinoid agonist).

-

Add increasing concentrations of this compound.

-

For competition binding assays, also include increasing concentrations of an unlabeled orthosteric ligand.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the radioligand.

cAMP Accumulation Assay (HitHunter® Assay)

Objective: To measure the effect of this compound on agonist-mediated inhibition of cAMP production.

Protocol:

-

Seed CHO-hCB1R cells in a 96-well plate and incubate overnight.

-

Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.

-

Simultaneously, treat the cells with a fixed, sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist (e.g., CP55,940) in the presence of increasing concentrations of this compound.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as the DiscoverX HitHunter® cAMP assay, which is based on enzyme fragment complementation.

-

Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a PAM.

β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To measure the effect of this compound on agonist-induced β-arrestin2 recruitment to the CB1R.

Protocol:

-

Use a CHO cell line stably co-expressing hCB1R fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter® cells).

-

Seed the cells in a 96-well plate and incubate overnight.

-

Treat the cells with a fixed, sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist (e.g., CP55,940) in the presence of increasing concentrations of this compound.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin2 recruitment.

-

Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a PAM for β-arrestin2 recruitment.

Conclusion

This compound stands out as a valuable research tool and a potential therapeutic lead due to its unique pharmacological profile as a positive allosteric modulator of the CB1 receptor. Its ability to enhance the effects of endogenous cannabinoids without causing direct, widespread receptor activation offers a more nuanced approach to modulating the endocannabinoid system, potentially avoiding the side effects associated with orthosteric agonists. The clear stereoselectivity between this compound and its enantiomer, GAT228, provides a compelling case for the importance of chiral chemistry in drug design and development. Further investigation into the precise binding site of this compound and its full range of signaling effects will be crucial in unlocking its therapeutic potential for a variety of neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising molecule.

References

- 1. Cannabinoid receptor 1 positive allosteric modulator (this compound) attenuates cisplatin-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]

- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 9. resources.revvity.com [resources.revvity.com]

In Vitro Characterization of GAT229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of GAT229, a novel positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). This compound, the S-(-)-enantiomer of GAT211, has garnered significant interest for its therapeutic potential, offering a nuanced approach to modulating the endocannabinoid system while potentially mitigating the undesirable psychoactive effects associated with orthosteric CB1 agonists.[1] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways.

Core Concepts of this compound Action

This compound functions as a positive allosteric modulator of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct allosteric site.[2] This binding event enhances the affinity and/or efficacy of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and other orthosteric ligands.[3] While initially characterized as a "pure" PAM with no intrinsic activity, more recent studies using highly sensitive assays have suggested that this compound may also possess some degree of allosteric agonism.[4][5] Its enantiomer, GAT228 (the R-(+)-enantiomer of GAT211), is primarily considered a partial allosteric agonist.[2][5]

The allosteric modulation by this compound can lead to biased signaling, preferentially activating certain downstream pathways over others. Notably, this compound has been shown to bias CB1 signaling towards the ERK1/2 and Akt pathways, which are implicated in cell survival and neuroprotection.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters for this compound and its related compounds from various in vitro functional assays.

Table 1: cAMP Accumulation Assay Data

| Compound | Assay Type | Cell Line | Orthosteric Agonist | EC50 (nM) | Emax (%) | Reference |

| GAT211 (racemic) | cAMP Inhibition | hCB1R CHO-K1 | CP55,940 (EC20) | 230 | 110 | [2] |

| This compound | cAMP Inhibition | hCB1R CHO-K1 | - | >10,000 | - | |

| GAT228 | cAMP Inhibition | hCB1R CHO-K1 | - | 1,200 | 60 |

Table 2: β-Arrestin Recruitment Assay Data

| Compound | Assay Type | Cell Line | Orthosteric Agonist | EC50 (nM) | Emax (%) | Reference |

| GAT211 (racemic) | β-Arrestin2 Recruitment | hCB1R CHO-K1 | CP55,940 (EC20) | 940 | 46 | [2] |

| This compound | β-Arrestin2 Recruitment | hCB1R CHO-K1 | - | >10,000 | - | |

| GAT228 | β-Arrestin2 Recruitment | hCB1R CHO-K1 | - | 2,500 | 30 |

Table 3: Radioligand Binding and GTPγS Assay Data

| Compound | Assay Type | Radioligand/Substrate | Cell Line/Membrane | Parameter | Value | Reference |

| This compound | [3H]CP55,940 Binding | [3H]CP55,940 | hCB1R CHO-K1 membranes | Enhancement of binding | Yes | [6] |

| This compound | [35S]GTPγS Binding | [35S]GTPγS | hCB1R CHO-K1 membranes | Allosteric Agonism | Yes | |

| GAT228 | [35S]GTPγS Binding | [35S]GTPγS | hCB1R CHO-K1 membranes | Allosteric Agonism | Yes |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay ([3H]CP55,940)

This assay is used to determine the ability of this compound to allosterically enhance the binding of a known radiolabeled orthosteric agonist, [3H]CP55,940, to the CB1 receptor.

Materials:

-

hCB1R-expressing CHO-K1 cell membranes

-

[3H]CP55,940 (radioligand)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare hCB1R CHO-K1 cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

-

In a 96-well plate, add in the following order:

-

150 µL of cell membrane suspension (typically 5-20 µg of protein).

-

50 µL of this compound at various concentrations or vehicle control.

-

50 µL of [3H]CP55,940 at a fixed concentration (e.g., 1 nM).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a microplate scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled CB1 agonist) from the total binding. Plot the specific binding against the concentration of this compound to determine its effect on [3H]CP55,940 binding.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is an early event in receptor activation.[7]

Materials:

-

hCB1R-expressing CHO-K1 cell membranes

-

[35S]GTPγS (radiolabeled substrate)

-

This compound (test compound)

-

GDP (Guanosine diphosphate)

-

Unlabeled GTPγS (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

96-well plates

-

Filtration apparatus or SPA beads

-

Scintillation counter

Procedure:

-

Prepare hCB1R CHO-K1 cell membranes as described for the radioligand binding assay.

-

In a 96-well plate, add the following components:

-

Cell membranes (10-20 µg of protein).

-

GDP (typically 10-30 µM).

-

This compound at various concentrations or vehicle control. For PAM activity, also include a fixed concentration of an orthosteric agonist.

-

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the stimulated binding against the concentration of this compound to determine its EC50 and Emax for G-protein activation.

cAMP Inhibition Assay

This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gαi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

hCB1R-expressing CHO-K1 cells

-

This compound (test compound)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and plates

Procedure:

-

Seed hCB1R-CHO-K1 cells in 96- or 384-well plates and allow them to attach overnight.

-

Replace the culture medium with serum-free medium or assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes. To assess PAM activity, a sub-maximal concentration of an orthosteric agonist is also added.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the forskolin-alone control (100%) and a basal control (0%). Plot the percentage of cAMP inhibition against the concentration of this compound to determine its IC50 or EC50 value.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and an indicator of G-protein-independent signaling.

Materials:

-

CHO-K1 cells stably co-expressing hCB1R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay from DiscoveRx)

-

This compound (test compound)

-

Detection reagents specific to the assay platform (e.g., chemiluminescent substrate)

-

Cell culture medium and plates

Procedure:

-

Seed the engineered CHO-K1 cells in 384-well plates.

-

Treat the cells with various concentrations of this compound or vehicle. For PAM studies, co-incubate with an orthosteric agonist.

-

Incubate the plate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Visualizations

This compound, by modulating CB1 receptor activity, influences downstream signaling cascades critical for cellular function. The following diagrams illustrate these pathways.

References

- 1. Cannabidiol Promotes Neuronal Differentiation Using Akt and Erk Pathways Triggered by Cb1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The In Vivo Effects of the CB1-Positive Allosteric Modulator this compound on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

GAT229: A Technical Guide to its CB1 Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT229 is a novel compound that has garnered significant interest in the field of cannabinoid research. It functions as a positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor. Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct, allosteric site. This modulation enhances the effect of endogenous or exogenous orthosteric ligands. This technical guide provides an in-depth overview of the binding affinity, experimental protocols, and signaling pathways associated with this compound's interaction with the CB1 receptor.

This compound and CB1 Receptor Interaction: Quantitative Analysis

As a positive allosteric modulator, the binding characteristics of this compound are typically quantified by its ability to modulate the binding and functional activity of orthosteric CB1 receptor agonists, such as CP55,940. While direct binding affinity values (Ki or Kd) for this compound at its allosteric site are not commonly reported, its functional effects on agonist potency and efficacy are well-documented.